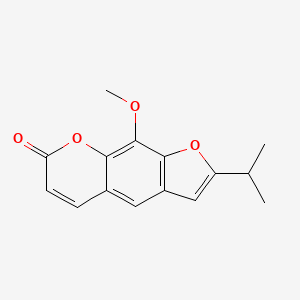
Butanoic acid, 3-methyl-2-phenoxy-, (3-phenoxyphenyl)methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Phenoxyphenyl)methyl 3-methyl-2-phenoxybutanoate: is an organic compound known for its unique chemical structure and properties. It is characterized by the presence of phenoxy groups attached to a butanoate backbone, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-phenoxyphenyl)methyl 3-methyl-2-phenoxybutanoate typically involves the esterification of (3-phenoxyphenyl)methanol with 3-methyl-2-phenoxybutanoic acid. This reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of (3-phenoxyphenyl)methyl 3-methyl-2-phenoxybutanoate may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-Phenoxyphenyl)methyl 3-methyl-2-phenoxybutanoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy groups, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Phenoxy-substituted derivatives.
Scientific Research Applications
Chemistry: (3-Phenoxyphenyl)methyl 3-methyl-2-phenoxybutanoate is used as a building block in organic synthesis, particularly in the development of complex molecules for pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule, with applications in the development of new drugs and therapeutic agents.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anti-cancer research.
Industry: In the industrial sector, (3-phenoxyphenyl)methyl 3-methyl-2-phenoxybutanoate is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (3-phenoxyphenyl)methyl 3-methyl-2-phenoxybutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. This compound may inhibit or activate certain enzymes, affecting cellular processes and leading to its observed biological effects.
Comparison with Similar Compounds
- (3-Phenoxyphenyl)methyl 2-(4-fluorophenoxy)-3-methylbutanoate
- (3-Phenoxyphenyl)methyl 3-methyl-2-phenylbutanoate
Comparison: Compared to similar compounds, (3-phenoxyphenyl)methyl 3-methyl-2-phenoxybutanoate exhibits unique properties due to the presence of both phenoxy and butanoate groups. This combination enhances its reactivity and potential applications in various fields. Its structural uniqueness also contributes to its distinct biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
112473-84-4 |
|---|---|
Molecular Formula |
C24H24O4 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(3-phenoxyphenyl)methyl 3-methyl-2-phenoxybutanoate |
InChI |
InChI=1S/C24H24O4/c1-18(2)23(28-21-13-7-4-8-14-21)24(25)26-17-19-10-9-15-22(16-19)27-20-11-5-3-6-12-20/h3-16,18,23H,17H2,1-2H3 |
InChI Key |
VDBYKZCRBWNMDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)OCC1=CC(=CC=C1)OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


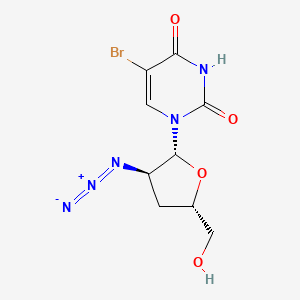


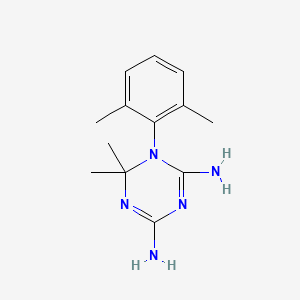
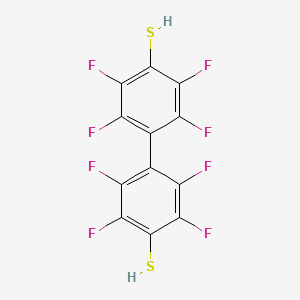
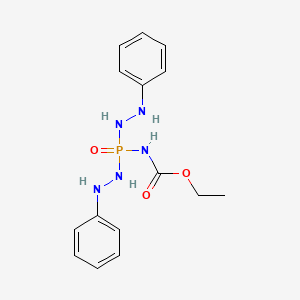




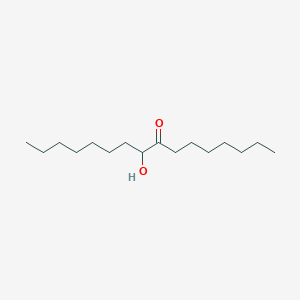
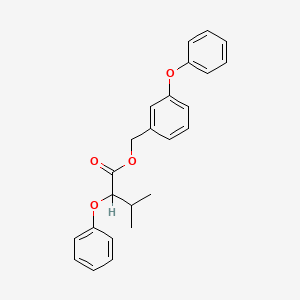
![4-[(4-Methoxyphenyl)methyl]-5-methylbenzene-1,2-diol](/img/structure/B12802798.png)
